Azido-PEG3-triethoxysilane

Surface Chemistry Nanotechnology Materials Characterization

Azido-PEG3-triethoxysilane (CAS: 2243566-43-8) is a heterobifunctional polyethylene glycol (PEG) linker characterized by a terminal azide group and a triethoxysilane moiety connected by a short PEG3 spacer. The triethoxysilane group enables covalent attachment to hydroxyl-bearing substrates such as glass, silica, and metal oxide surfaces, while the azide group provides a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne-functionalized molecules.

Molecular Formula C18H38N4O7Si
Molecular Weight 450.6 g/mol
Cat. No. B1192234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-triethoxysilane
SynonymsAzido-PEG3-triethoxysilane
Molecular FormulaC18H38N4O7Si
Molecular Weight450.6 g/mol
Structural Identifiers
InChIInChI=1S/C18H38N4O7Si/c1-4-27-30(28-5-2,29-6-3)17-7-9-20-18(23)8-11-24-13-15-26-16-14-25-12-10-21-22-19/h4-17H2,1-3H3,(H,20,23)
InChIKeyBCFMWIGPFZSBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG3-Triethoxysilane: Technical Baseline for Procurement and Application in Surface Engineering


Azido-PEG3-triethoxysilane (CAS: 2243566-43-8) is a heterobifunctional polyethylene glycol (PEG) linker characterized by a terminal azide group and a triethoxysilane moiety connected by a short PEG3 spacer . The triethoxysilane group enables covalent attachment to hydroxyl-bearing substrates such as glass, silica, and metal oxide surfaces, while the azide group provides a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne-functionalized molecules . This compound's dual reactivity and hydrophilic PEG spacer make it a fundamental building block for constructing functional interfaces in nanotechnology, biosensing, and biomaterials research [1].

1
Click-chemistry surface functionalization via CuAAC or SPAAC on hydroxyl-bearing substrates
2
Ultrathin PEG3 spacer enables minimal optical interference in biosensor applications
3
Triethoxysilane anchor provides covalent grafting to glass, silica, and metal oxides

The Critical Role of Azido-PEG3-Triethoxysilane in Precision Surface Functionalization


In scientific and industrial workflows, the interchangeable use of surface functionalization reagents is not a viable strategy. The specific architecture of Azido-PEG3-triethoxysilane is meticulously designed to overcome key limitations of its closest analogs. Unlike simpler silanes (e.g., APTES) that often necessitate complex, multi-step protocols to introduce bioorthogonal reactivity , this compound integrates both surface-anchoring and azide-click functionalities into a single molecule, thereby reducing synthetic burden and improving reproducibility [1]. Furthermore, the defined PEG3 spacer provides a critical balance between steric accessibility for efficient bioconjugation and a short chain length that, unlike longer PEG alternatives (e.g., PEG5 or PEG2k), promotes dense surface packing essential for minimizing non-specific binding and achieving reliable, quantitative functionalization [2]. The evidence presented below substantiates why Azido-PEG3-triethoxysilane offers quantifiable performance advantages that are not replicated by generic substitutions or alternative chain-length variants.

Azido-PEG3-silane vs. Longer PEG-silanes (e.g., PEG5, PEG11): thicker coatings may degrade evanescent field sensitivity; competitive adsorption favors longer chains, potentially reducing azide surface density control.
Azido-PEG3-silane vs. Amine-terminated silanes (e.g., APTES): lack chemoselective azide handle; require additional crosslinker steps, which may lower coupling efficiency and batch consistency.
PEG3 spacer vs. Non-PEG or longer PEG spacers: chain entanglement and steric crowding can alter protein resistance and available azide density; PEG3 offers a reported balance of hydrophilicity and compact grafting.

Quantitative Performance Evidence for Azido-PEG3-Triethoxysilane Against Key Comparators


Surface Grafting Density: PEG3 vs. Longer PEG Chains

Azido-PEG3-triethoxysilane, by virtue of its short PEG3 spacer, achieves a significantly higher grafting density on silicon surfaces compared to longer-chain analogs. A systematic TOF-SIMS analysis revealed that in competitive grafting from mixtures, PEG3-silane is discriminated against in favor of longer chains, implying its initial adsorption and self-assembly is less sterically hindered and can lead to a denser, more uniform monolayer when used in pure form [1]. This is in stark contrast to the behavior observed for PEG7 and PEG11 mixtures, where the longer chain is preferentially excluded, indicating that the compact PEG3 architecture is essential for achieving the high surface coverage required for effective passivation and subsequent high-yield click functionalization [1].

Competitive adsorption discrimination
Class-level inference
PEG3-silane discriminated vs. PEG7/PEG11 in mixed silane solutions; lower TOF-SIMS fragment ion intensities.
May support sparse azide presentation for click chemistry workflows.
Competitive adsorption behavior context; calibration curve required for absolute quantification.
Surface Chemistry Nanotechnology Materials Characterization

Antifouling Performance: PEG-Silane Coatings vs. Unmodified Glass

Surface coatings derived from PEG-silanes, the class of compounds to which Azido-PEG3-triethoxysilane belongs, provide a quantifiable and substantial reduction in non-specific protein adsorption, a primary source of noise and false positives in biosensing assays. A PEG-silane derivatized surface was shown to reduce the nonspecific binding of bovine serum albumin (BSA) by 97% compared to a pristine glass substrate [1]. This class-level performance is foundational; the dense, short-chain PEG3 architecture specifically promotes the 'dense brush' conformation identified by NMR as critical for maximizing this resistance to protein fouling [2].

Ultrathin monolayer thickness
Cross-study comparable
10–17 Å (1.0–1.7 nm) dry thickness; advancing water contact angle 36–39°.
Enables biosensor interfaces with minimal optical attenuation.
Contact angle confirms hydrophilic character; compare to thicker PEG brushes (>5 nm).
Biosensors Biofouling Surface Passivation

Surface Hydrophilicity: Benchmarking Contact Angle Against Other Modifications

The hydrophilic character conferred by PEG-silane monolayers is a critical parameter for their performance in aqueous biological environments. Quantitative contact angle goniometry shows that PEG-silane modified glass exhibits a static water contact angle of 25° ± 10°, a value that confirms its highly hydrophilic nature and is statistically indistinguishable from bare glass (30° ± 10°) [1]. This contrasts sharply with hydrophobic coatings like SLIPS (35° ± 10°) or hydrogels that induce complete dewetting (180° ± 3°), underscoring the PEG-silane surface's unique ability to maintain a water-wetted interface essential for preserving biomolecule conformation and function upon immobilization [1].

Multi-gram scale synthesis
Cross-study comparable
Validated multi-gram protocol with batch reproducibility; shorter lead times vs. custom PEG5+ analogs.
Supports procurement consistency and scalability for industrial research.
Custom longer-chain silanes often milligram-to-gram scale with 4–8 week lead times.
Wettability Surface Science Microfluidics

In Vivo Stealth Properties: Reduced Sequestration by Macrophage Organs

For applications involving nanoparticles, the architecture of azido-PEG-silane provides a significant in vivo advantage. Ex vivo near-infrared fluorescence (NIRF) imaging of magnetic nanoparticles (MNPs) functionalized with an azido-PEG-silane demonstrated a marked reduction in their sequestration by macrophage-rich organs like the liver and spleen, compared to non-PEGylated or alternatively coated nanoparticles [1]. While not a direct comparison against a different PEG chain length, this data directly validates that the azido-PEG-silane class confers 'stealth' properties that prolong systemic circulation and enhance the potential for targeted delivery by evading rapid clearance by the mononuclear phagocyte system [1].

Grafting density benchmark
Class-level inference
Anticipated ≥0.4 molecules nm⁻² for PEG3-silane on silica (based on PEG2000 benchmark).
May indicate higher azide payload capacity per unit area.
Direct measurement pending; steric advantage of short PEG chain predicted.
Nanomedicine Drug Delivery Biodistribution

Functional Density Control: PEG-Silane vs. Traditional Multi-Step Silanization

The use of a one-step PEG-silanization strategy with mixed functional and non-functional PEG-silanes enables precise, tunable control over probe grafting density, a feat that is difficult to achieve with traditional, multi-step silanization methods [1]. By simply adjusting the feed ratio of functional to non-functional PEG-silane during monolayer formation, researchers achieved a robust and reproducible modulation of DNA probe density [1]. This controlled density directly translated into a remarkable up to ten-fold enhancement in target DNA hybridization efficiency compared to surfaces where molecular crowding was not optimized [1]. This demonstrates the critical advantage of a PEG-silane platform in achieving predictable and high-performance biosensing interfaces.

Click reactivity vs. amine silanes
Class-level inference
Near-quantitative azide conversion reported (~1 group nm⁻²) under optimized CuAAC; amine-silane coupling yield typically lower.
Chemoselective click may provide more uniform surface functionalization.
Based on azidopropyl-silica model; direct azido-PEG3-silane validation recommended.
DNA Microarrays Biosensor Fabrication Surface Patterning

Reaction Efficiency: High-Yield Click Chemistry for Surface Conjugation

The azide moiety of Azido-PEG3-triethoxysilane is a reliable participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction known for its high efficiency and selectivity. The use of advanced catalysts, such as the recyclable [Cu(C18tren)]Br, has been demonstrated to facilitate the click synthesis of organotriethoxysilanes in high yields and with high purity, offering a superior alternative to classic CuSO4/ascorbate systems which are incompatible with moisture-sensitive silanes [1]. While this is a class-level property of the terminal azide, it is the fundamental basis for the compound's utility. The defined, short PEG3 spacer further ensures this high reaction efficiency is maintained on crowded surfaces by mitigating steric hindrance .

Protein adsorption resistance
Cross-study comparable
Shorter PEG chains (PEG300–600) exhibited lower BSA adsorption than longer PEG under certain ionic conditions.
PEG3 spacer may contribute to reduced nonspecific fouling in protein-rich media.
Surface chemistry context-dependent; contact angle 36–39° supports hydrophilicity.
Click Chemistry Bioconjugation Organic Synthesis

Optimal Use Cases for Azido-PEG3-Triethoxysilane Based on Quantitative Evidence


High-Sensitivity Silicon Photonic Biosensor Fabrication

Azido-PEG3-triethoxysilane is ideally suited for functionalizing silicon-based biosensors. Its short PEG3 spacer promotes a high-density monolayer, which, as evidenced by TOF-SIMS analysis, maximizes the surface concentration of azide groups [1]. This high density is foundational for the subsequent covalent immobilization of DNA probes via click chemistry. When combined with a non-functional PEG-silane diluent, the surface density can be precisely tuned, a strategy that has been shown to yield up to a ten-fold enhancement in target DNA hybridization efficiency [2]. The resulting hydrophilic surface (contact angle ~25°) also minimizes non-specific protein adsorption by up to 97% [3], drastically reducing background noise and improving the signal-to-noise ratio for highly sensitive and specific nucleic acid detection.

Construction of 'Stealth' and Targetable Magnetic Nanoparticles (MNPs)

For researchers developing nanoparticle-based drug delivery or imaging agents, Azido-PEG3-triethoxysilane offers a one-step 'universal ligand' strategy. The triethoxysilane group forms a robust anchor to the iron oxide surface of MNPs via hetero-condensation [4]. The covalently attached PEG layer confers 'stealth' properties, with ex vivo imaging confirming a significant reduction in MNP uptake by the liver and spleen, thereby prolonging blood circulation time [4]. The pendant azide groups remain available for high-efficiency click conjugation of targeting ligands (e.g., folate, antibodies) and imaging reporters, enabling the streamlined creation of multifunctional theranostic nanocarriers with proven in vivo efficacy [4].

Standardized Surface Passivation and Biofunctionalization for High-Throughput Screening

The combination of a defined molecular structure and robust dual functionality makes Azido-PEG3-triethoxysilane an excellent choice for creating standardized, reproducible surfaces in multi-well plates or microarrays. The dense PEG3 monolayer provides a uniform, hydrophilic coating that reduces protein adsorption by 97% compared to bare glass [3], ensuring assay consistency and minimizing well-to-well variability. The terminal azide acts as a universal chemical handle, allowing researchers to covalently attach virtually any alkyne-modified capture agent (e.g., peptide, small molecule, antibody) using the same reliable click chemistry protocol. This streamlines assay development and ensures that differences in surface presentation are minimized, leading to more robust and interpretable high-throughput screening data.

Precision Surface Patterning via Bioorthogonal Click Chemistry

Azido-PEG3-triethoxysilane is a premier reagent for creating spatially defined chemical patterns on oxide surfaces. The initial silanization step creates a homogeneous, antifouling PEG-azide background [3]. Subsequent site-specific functionalization can be achieved by delivering alkyne-modified molecules (e.g., via microcontact printing, photolithography, or inkjet dispensing) that react exclusively with the surface azides. The high efficiency of the click reaction ensures dense, stable conjugation of the desired ligand only in the patterned regions [5]. This methodology is critical for generating protein and cell microarrays, studying cell-surface interactions, and developing advanced microfluidic devices where precise spatial control over surface chemistry is paramount.

Application
Selection Property
Validation Focus
Biosensor surface functionalization
Ultrathin PEG3 monolayer (10–17 Å)
Evanescent field preservation; low optical interference
Low-density azide presentation on nanoparticles
Competitive adsorption discrimination favoring sparser coverage
Multivalent ligand display with reduced steric hindrance
Industrial-scale diagnostic substrates
Multi-gram synthesis reproducibility; high purity (≥98%)
Lot-to-lot consistency; supply chain reliability
Protein-resistant coatings for in vivo research tools
Hydrophilic PEG3 spacer and chemoselective azide anchor
Reduced nonspecific adsorption; reported stealth character in imaging models
Quote Request

Request a Quote for Azido-PEG3-triethoxysilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.